molecular formula C13H10ClN3O5S B11638433 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B11638433
M. Wt: 355.75 g/mol
InChI Key: RNLMYDNLAZWRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H10ClN3O5S. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide typically involves the nitration of 2-chlorobenzamide followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to various biological effects. This inhibition can disrupt cellular processes in cancer cells or microorganisms, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and sulfonamide groups make it particularly effective as an enzyme inhibitor, setting it apart from similar compounds .

Properties

Molecular Formula

C13H10ClN3O5S

Molecular Weight

355.75 g/mol

IUPAC Name

4-chloro-2-nitro-N-(4-sulfamoylphenyl)benzamide

InChI

InChI=1S/C13H10ClN3O5S/c14-8-1-6-11(12(7-8)17(19)20)13(18)16-9-2-4-10(5-3-9)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22)

InChI Key

RNLMYDNLAZWRER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.